4-Bromo-2-mercaptobenzothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

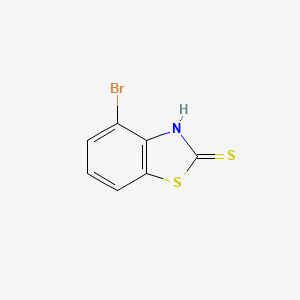

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIJVNGILLYJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600346 | |

| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-41-2 | |

| Record name | 4-Bromo-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-benzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-mercaptobenzothiazole

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Bromo-2-mercaptobenzothiazole, a key intermediate for researchers, scientists, and professionals in drug development. The document outlines a two-step synthesis, commencing with the formation of the 2-mercaptobenzothiazole (MBT) core, followed by a regioselective bromination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the synthesis of the foundational 2-mercaptobenzothiazole (MBT) molecule from aniline, carbon disulfide, and sulfur. This is a well-established industrial process. The subsequent step introduces a bromine atom at the 4-position of the benzothiazole ring through an electrophilic aromatic substitution reaction.

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Synthesis of 2-Mercaptobenzothiazole (MBT)

| Parameter | Value | Reference |

| Reactants | Aniline, Carbon Disulfide, Sulfur | [1][2] |

| Temperature | 240-255 °C | [1] |

| Pressure | 9-10 MPa | [1] |

| Reaction Time | ~5 hours | [1] |

| Purity (Crude) | ~98.5% | [1] |

| Final Purity | >99% | [1] |

| Yield | 77-94% | [1][2] |

Table 2: Proposed Bromination of 2-Mercaptobenzothiazole

| Parameter | Proposed Condition | Rationale/Reference |

| Substrate | 2-Mercaptobenzothiazole | - |

| Brominating Agent | N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂) | [3][4] |

| Solvent | Acetonitrile, Acetic Acid, or Chlorobenzene | [3][5] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-24 hours | [3] |

| Expected Regioselectivity | Bromination at the 4- and 7-positions | [6][7] |

| Estimated Yield | Moderate to Good | General expectation for aromatic bromination |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 2-Mercaptobenzothiazole (MBT)

This protocol is based on established industrial synthesis methods.

Materials:

-

Aniline

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

High-pressure autoclave reactor

-

Sodium hydroxide solution (for H₂S absorption)

-

Toluene (for extraction)

Procedure:

-

Charge a high-pressure stainless steel autoclave with aniline, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.5:1 of aniline:CS₂:sulfur.

-

Seal the autoclave and begin heating the reaction mixture.

-

Raise the temperature to 240-255 °C and maintain the pressure at 9-10 MPa.[1]

-

Allow the reaction to proceed for approximately 5 hours.[1] During the reaction, hydrogen sulfide (H₂S) gas is produced and should be safely vented and absorbed into a sodium hydroxide solution.

-

After the reaction is complete, cool the reactor to a safe temperature and carefully release the pressure.

-

The crude 2-mercaptobenzothiazole is then subjected to purification. This can be achieved by high-low-temperature liquid-liquid extraction with toluene.[1]

-

Control the temperature of the extraction reactor to within 65 °C.[1]

-

Following extraction and solvent removal, a purity of over 99% and a yield of up to 87.5% can be achieved.[1]

Caption: Experimental workflow for the synthesis of 2-mercaptobenzothiazole.

Bromination of 2-Mercaptobenzothiazole to this compound

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-mercaptobenzothiazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. It is important to note that this reaction may also yield the 7-bromo isomer, which would require careful separation.

Caption: Proposed experimental workflow for the bromination of 2-mercaptobenzothiazole.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring. The substitution pattern will influence the chemical shifts and coupling constants of the remaining protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the benzothiazole ring system, including the carbon bearing the bromine atom and the thiocarbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=S functional groups of the mercaptobenzothiazole core, as well as vibrations associated with the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the presence of bromine (characteristic isotopic pattern).

This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to all laboratory safety protocols and may need to optimize the proposed bromination procedure to achieve the desired outcome.

References

- 1. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]

- 2. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bromination of 2,1,3-benzothiadiazoles | CoLab [colab.ws]

- 7. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-mercaptobenzothiazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the core physicochemical properties of 4-Bromo-2-mercaptobenzothiazole (C₇H₄BrNS₂), a halogenated heterocyclic compound belonging to the benzothiazole family. Due to the structural motifs present, this class of compounds is of significant interest in medicinal chemistry and materials science. This guide consolidates available data on its molecular characteristics, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

Quantitative data for this compound is not extensively published. The information presented below is based on available data for the target compound and its closely related analog, 5-Bromo-2-mercaptobenzothiazole, to provide a foundational profile. Researchers are advised to confirm these properties experimentally.

| Property | Value / Information | Source |

| IUPAC Name | 4-Bromo-1,3-benzothiazole-2-thiol | [1] |

| CAS Number | 1083181-41-2 | [1] |

| Molecular Formula | C₇H₄BrNS₂ | [1] |

| Molecular Weight | 246.14 g/mol | [2][3][4] |

| Appearance | Expected to be a solid, likely pale yellow or tan powder. | Inferred from analogs[5] |

| Melting Point | Not experimentally reported in available literature. | |

| Boiling Point | Not experimentally reported; likely decomposes at high temperatures. | Inferred from analogs[5][6] |

| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., DMSO, acetone, ethanol) and dilute alkali solutions. | Inferred from analogs[6][7][8] |

| pKa | Not experimentally reported. The thiol group suggests acidic properties. The pKa of the parent 2-mercaptobenzothiazole is 7.03. | [6] |

Spectroscopic Data Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a complete dataset for this specific isomer is not available, the expected spectral characteristics are outlined below based on its structure and data from related compounds.

| Spectroscopy Type | Expected Characteristics |

| ¹H-NMR | The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring. Their chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad singlet corresponding to the thiol (-SH) proton is also anticipated, which may exchange with D₂O. |

| ¹³C-NMR | The spectrum should display seven distinct carbon signals. The thione carbon (C=S) is expected at the low-field end of the spectrum (~160-200 ppm). Signals for the six aromatic carbons will appear in the typical aromatic region (110-150 ppm), with shifts influenced by the bromine and sulfur atoms.[9] |

| FT-IR | Key vibrational bands are expected for N-H stretching (if in thione tautomeric form, ~3100-2800 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching (~700 cm⁻¹).[10][11] The C-Br stretch typically appears in the fingerprint region. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of sulfur or the thiazole ring components. |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 20°C below the expected melting point, after which the heating rate is reduced to 1-2°C per minute.

-

Observation: The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Methodology: Qualitative Assessment

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO, 5% NaOH, 5% HCl) in small portions.

-

Mixing: Shake the test tube vigorously for 1-2 minutes after each addition.

-

Observation: Visually inspect the mixture for the presence of undissolved solid. The compound is classified as soluble if no solid particles remain. For liquid-liquid systems, miscibility is determined by the presence of a single phase.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol group. Potentiometric titration is a common and accurate method for its determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise mass of the compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to a known concentration (e.g., 0.01 M).

-

Titration Setup: A calibrated pH meter is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration Process: The base is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis Protocols

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H, ¹³C, and other relevant 2D spectra are acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phase-corrected and referenced to an internal standard (typically tetramethylsilane, TMS, at 0.00 ppm).

3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Solid): A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or a mull can be prepared with Nujol.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

-

Data Analysis: The spectrum, typically plotted as transmittance (%) versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

3.4.3 Mass Spectrometry (MS) MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. The molecular ion peak and isotopic distribution are analyzed to confirm the molecular formula.

Workflow Visualizations

The following diagrams illustrate standardized workflows for the synthesis and characterization of this compound.

Caption: A generalized synthetic workflow for this compound.

Caption: Logical workflow for the physicochemical characterization of the compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-2-mercaptobenzothiazole | C7H4BrNS2 | CID 4408260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. staigent.com [staigent.com]

- 5. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the versatile 2-mercaptobenzothiazole core structure. This document details its chemical identity, including its CAS number and structure, and presents a detailed experimental protocol for its synthesis. While specific quantitative data on its physicochemical and biological properties are limited, this guide summarizes available information for the parent compound and related derivatives to provide a contextual understanding. Furthermore, potential signaling pathways that may be influenced by this class of compounds are discussed, offering a foundation for future research into its mechanism of action.

Chemical Identity and Structure

This compound is a substituted benzothiazole with a bromine atom at the 4-position of the benzene ring and a thiol group at the 2-position of the thiazole ring.

CAS Number: 1083181-41-2

IUPAC Name: 4-Bromo-1,3-benzothiazole-2-thiol

Chemical Formula: C₇H₄BrNS₂

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (Parent Compound)

| Property | Value | Reference |

| Molecular Weight | 167.25 g/mol | [1] |

| Melting Point | 177-181 °C | [2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and ethyl acetate |

Synthesis

A detailed experimental protocol for the synthesis of this compound is available, proceeding via a two-step synthesis starting from 2,6-dibromoaniline.

Experimental Protocol: Synthesis from 2,6-Dibromoaniline

Step 1: Thiazole Ring Formation to Yield this compound

This step involves the cyclization of 2,6-dibromoaniline with carbon disulfide.

-

Reactants:

-

2,6-dibromoaniline (1 equivalent)

-

Carbon disulfide (CS₂)

-

-

Procedure:

-

The reaction is typically carried out under heat.

-

The mixture is heated for a specified duration to facilitate the cyclization and formation of the benzothiazole ring.

-

Following the reaction, the mixture is acidified using an acid such as 1N HCl.

-

The product is then extracted using an organic solvent, for example, ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified using column chromatography on silica gel with a hexane/ethyl acetate eluent system to yield pure this compound.

-

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of benzothiazole derivatives has been widely investigated for various therapeutic applications, particularly as anticancer agents.[3] The introduction of a bromine atom at the 4-position can significantly influence the biological activity of the molecule.

Anticancer Activity of Brominated Benzothiazole Derivatives

Derivatives of 4-bromobenzothiazole have demonstrated potent anticancer activity through multiple mechanisms:[4]

-

Inhibition of Key Oncogenic Signaling Pathways: These compounds have been shown to target and inhibit pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

-

Disruption of DNA Replication and Repair: Some derivatives act as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: 4-bromobenzothiazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through the intrinsic mitochondrial pathway.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of related benzothiazole compounds, this compound could potentially modulate key signaling pathways involved in cancer progression. A logical workflow for investigating these interactions is presented below.

Caption: Logical workflow for investigating the biological activity of this compound.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an anticancer agent, based on the activities of related compounds, is depicted below.

Caption: Postulated anticancer signaling pathway for this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. While specific data on its biological activities and physicochemical properties are currently sparse, the well-documented anticancer properties of the broader benzothiazole class, particularly brominated derivatives, suggest that it is a promising candidate for further research. The provided synthetic protocol and the outlined potential mechanisms of action offer a solid starting point for researchers and scientists to explore the therapeutic potential of this compound. Future studies should focus on generating comprehensive physicochemical and biological data, including its effects on various cancer cell lines and its specific interactions with key signaling pathways.

References

- 1. 2-Mercaptobenzothiazole (CAS 149-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data of 4-Bromo-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-mercaptobenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the well-characterized parent molecule, 2-mercaptobenzothiazole, and predicts the spectral characteristics of the 4-bromo derivative. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a workflow for the synthesis and characterization of novel compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, material science, and drug development.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole, a molecule of significant industrial and pharmaceutical interest. The parent compound is widely used as a vulcanization accelerator in the rubber industry and its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents. The introduction of a bromine atom at the 4-position of the benzothiazole ring is expected to modulate the molecule's physicochemical and biological properties. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Bromo-1,3-benzothiazole-2-thiol |

| CAS Number | 1083181-41-2 |

| Molecular Formula | C₇H₄BrNS₂ |

| Molecular Weight | 246.15 g/mol |

| Appearance | Pale yellow solid (predicted) |

Spectral Data

The following sections present the experimental spectral data for the parent compound, 2-mercaptobenzothiazole, and a detailed prediction for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The bromine atom at the 4-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-7). The proton ortho to the bromine (H-5) is expected to be a doublet, the proton meta to the bromine (H-6) a triplet (or doublet of doublets), and the proton para to the bromine (H-7) a doublet. The exact chemical shifts would require experimental determination or high-level computational modeling. The broad singlet for the N-H proton is also expected.

3.1.2. Experimental ¹H NMR Spectral Data for 2-Mercaptobenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| 7.50 - 7.30 | m | 2H | Ar-H |

| 7.25 - 7.05 | m | 2H | Ar-H |

3.1.3. Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound will show seven distinct signals. The most significant change compared to the parent compound will be the chemical shift of the carbon atom directly bonded to the bromine (C-4), which is expected to be in the range of 110-120 ppm. The chemical shifts of the other aromatic carbons will also be affected by the bromo-substituent.

3.1.4. Experimental ¹³C NMR Spectral Data for 2-Mercaptobenzothiazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 178.1 | C=S |

| 152.9 | C-S-N |

| 135.4 | Ar-C |

| 126.3 | Ar-CH |

| 123.9 | Ar-CH |

| 121.6 | Ar-CH |

| 121.0 | Ar-CH |

Infrared (IR) Spectroscopy

3.2.1. Predicted IR Spectral Data for this compound

The IR spectrum of this compound is expected to be similar to that of 2-mercaptobenzothiazole, with some key differences. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The aromatic C-H out-of-plane bending vibrations will also be shifted due to the substitution pattern.

3.2.2. Experimental IR Spectral Data for 2-Mercaptobenzothiazole [2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium, Broad | N-H stretch |

| 1610 | Medium | C=N stretch |

| 1490 | Strong | Aromatic C=C stretch |

| 1315 | Strong | C-N stretch |

| 1020 | Strong | C=S stretch |

| 745 | Strong | o-disubstituted benzene |

Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrum for this compound

The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) and the (M+2)⁺ peak will have a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is expected to involve the loss of the mercapto group and fragmentation of the benzothiazole ring.

3.3.2. Experimental Mass Spectral Data for 2-Mercaptobenzothiazole [5][6]

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ |

| 134 | 40 | [M-SH]⁺ |

| 108 | 35 | [C₆H₄S]⁺ |

| 96 | 20 | [C₅H₄S]⁺ |

| 69 | 50 | [C₃H₃S]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[7][8] Samples would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹.[7] The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The ionization energy would be set to 70 eV.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a novel compound like this compound.

Caption: A flowchart illustrating the general steps involved from starting materials to a fully characterized chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By leveraging the well-established data of the parent compound, 2-mercaptobenzothiazole, we have outlined the expected NMR, IR, and MS characteristics of the 4-bromo derivative. The provided experimental protocols and workflow serve as a practical guide for researchers working on the synthesis and characterization of this and other novel benzothiazole derivatives. The information contained herein is intended to facilitate future research and development in areas where this class of compounds shows promise.

References

- 1. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 6. mzCloud – 2 Mercaptobenzothiazole [mzcloud.org]

- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Solubility Profile of 4-Bromo-2-mercaptobenzothiazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-mercaptobenzothiazole. A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This is not uncommon for specialized chemical compounds.

Therefore, this guide presents detailed, standardized experimental protocols for determining the solubility of this compound. Furthermore, to provide a valuable point of reference, this document includes qualitative and quantitative solubility data for the structurally analogous parent compound, 2-mercaptobenzothiazole (MBT). This information can serve as a useful starting point for solvent selection and experimental design.

Factors Influencing Solubility

The solubility of a compound is governed by a variety of factors, primarily the physicochemical properties of both the solute (this compound) and the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of the bromine atom and the mercapto and thiazole groups in this compound will influence its polarity and potential for hydrogen bonding, thereby affecting its solubility in different organic solvents.

Caption: Key factors influencing the solubility of an organic compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered sample with the chosen solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area should be used for quantification.

-

Calculation of Solubility: Calculate the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Caption: Experimental workflow for the isothermal shake-flask method.

Solubility Data for 2-Mercaptobenzothiazole (Analogue)

The following table summarizes the available quantitative solubility data for 2-mercaptobenzothiazole (MBT) in various organic solvents. This data is provided as a reference and may offer insights into the potential solubility of this compound. However, it is crucial to experimentally determine the solubility of the target compound for accurate results.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Acetone | Not Specified | 100 | [1] |

| Ethyl Alcohol | Not Specified | 20 | [1] |

| Benzene | Not Specified | Soluble | [2] |

| Chloroform | Not Specified | Soluble | [1] |

| Ether | Not Specified | Slightly Soluble | [2] |

| Glacial Acetic Acid | Not Specified | Slightly Soluble | [2] |

| Water | 20 | 0.117 | [2] |

Disclaimer: The data presented in this table is for 2-mercaptobenzothiazole, not this compound. The substitution of a hydrogen atom with a bromine atom can significantly alter the solubility of the compound. This data should be used for estimation purposes only.

Conclusion

References

An In-depth Technical Guide to 4-Bromo-2-mercaptobenzothiazole: Synthesis, Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the versatile 2-mercaptobenzothiazole scaffold. This document details its chemical properties, provides a step-by-step synthesis protocol, and explores its potential biological activities based on the known mechanisms of related compounds. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄BrNS₂ | [1] |

| Molecular Weight | 246.15 g/mol | |

| CAS Number | 1083181-41-2 | [1] |

| Physical State | Solid | [2] |

| Purity | >98% (typical) | [2] |

| IUPAC Name | 4-Bromo-1,3-benzothiazole-2-thiol | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure involves the cyclization of 2,6-dibromoaniline with carbon disulfide.

Experimental Protocol: Thiazole Ring Formation

Materials:

-

2,6-Dibromoaniline

-

Carbon Disulfide (CS₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromoaniline (1 equivalent) in toluene.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and carbon disulfide (2 equivalents) to the solution.

-

Heat the reaction mixture to 150°C and maintain this temperature for 16 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzothiazole derivatives is known to possess significant antimicrobial and anticancer properties.[4][5][6] The introduction of a bromine atom can modulate the biological activity of the parent compound.[7]

Potential Antimicrobial Mechanism of Action

Many antimicrobial agents function by inhibiting essential bacterial enzymes. Benzothiazole derivatives have been shown to act as inhibitors of various bacterial enzymes, such as those involved in cell wall synthesis or virulence factor regulation.[8][9] A plausible mechanism of action for this compound is the inhibition of a key bacterial enzyme, thereby disrupting a critical metabolic or structural pathway and leading to bacterial cell death or inhibition of growth.

The following diagram illustrates a generalized mechanism of enzyme inhibition by a benzothiazole derivative.

References

- 1. pschemicals.com [pschemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the prominent biological activities of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. The guide is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |

| Derivative 1 [4] | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 |

| H460 (Lung) | 0.28 | ||

| A549 (Lung) | 1.53 | ||

| MDA-MB-231 (Breast) | 0.68 | ||

| Derivative 2 [4] | Naphthalimide derivative | HT-29 (Colon) | 3.72 |

| A549 (Lung) | 4.074 | ||

| MCF-7 (Breast) | 7.91 | ||

| Derivative 3 [4] | Oxothiazolidine based | HeLa (Cervical) | 9.76 |

| Compound 15g [5] | ortho-hydroxy N-carbamoylhydrazone | NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-231 | 0.14 - 0.98 |

| Compound 16b [5] | ortho-hydroxy N-carbamoylhydrazone | NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-231 | 0.14 - 0.98 |

| Compound A [6] | 2-substituted benzothiazole (nitro) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) |

| Compound B [6] | 2-substituted benzothiazole (fluoro) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) |

| Derivative 4l [1] | Phenylacetamide | Pancreatic and Paraganglioma cell lines | Low micromolar |

Key Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways. These include the EGFR, PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and survival.[7] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit EGFR signaling.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its hyperactivation is common in many cancers.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzothiazole derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives have shown significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Compound 3 [12] | S. aureus | 50 |

| B. subtilis | 25 | |

| E. coli | 25 | |

| Compound 4 [12] | S. aureus | 50 |

| B. subtilis | 25 | |

| E. coli | 25 | |

| Compound 8 [13] | S. aureus | 200-300 |

| L. monocytogenes | 200-300 | |

| P. aeruginosa | 200-300 | |

| E. coli | 200-300 | |

| S. typhimurium | 200-300 | |

| Thiazole/Oxazole Derivatives [11] | S. aureus | 60-63 |

| B. subtilis | 75 | |

| E. coli | 105 | |

| S. typhi | 110 | |

| P. aeruginosa | 110 |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Benzothiazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Spread a lawn of the microbial inoculum evenly onto the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzothiazole derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity

Several benzothiazole derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[14][15] Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.

Quantitative Data for Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity of selected benzothiazole derivatives, typically measured as the median effective dose (ED50) in the maximal electroshock (MES) seizure test.

| Compound ID/Reference | Animal Model | ED50 (mg/kg) |

| Compound 5i [16][17][18][19] | Mouse (MES test) | 50.8 |

| Compound 5j [16][17][18][19] | Mouse (MES test) | 54.8 |

| Compound 2a [20] | Mouse (Isoniazid-induced seizures) | 24.3 |

| Rat (Isoniazid-induced seizures) | 15.9 | |

| Substituted 2-benzothiazolamines [21] | Mouse (MES assay) | Active |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus with corneal or ear-clip electrodes

-

Benzothiazole derivative (test compound)

-

Vehicle (e.g., saline, Tween 80)

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions for at least 3-4 days before the experiment.

-

Compound Administration: Administer the benzothiazole derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A positive control group receiving a standard anticonvulsant drug is also included.

-

Seizure Induction: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from tonic hindlimb extension, is calculated using probit analysis.

Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various in vivo models of inflammation. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation.[22][23] Inhibition of this pathway is a major target for anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Benzothiazole derivative (test compound)

-

Vehicle

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping and Fasting: Divide the animals into groups and fast them overnight before the experiment.

-

Compound Administration: Administer the benzothiazole derivative, vehicle, or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antidiabetic Activity

Certain benzothiazole derivatives have shown promising antidiabetic activity by targeting key enzymes and pathways involved in glucose metabolism.[24][25][26]

Quantitative Data for Antidiabetic Activity

The following table provides data on the in vitro enzyme inhibitory activity of selected benzothiazole derivatives.

| Compound ID/Reference | Enzyme | IC50 (µM) |

| Benzothiazole-coumarin hybrids [25] | α-glucosidase and DPP-IV | Varies |

| Thiazolidinone derivatives [26] | Carbohydrate-hydrolyzing enzymes | Varies |

Key Mechanisms in Antidiabetic Activity

The antidiabetic effects of some benzothiazole derivatives are attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Experimental Protocol: α-Amylase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

Benzothiazole derivative (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix the benzothiazole derivative solution (at various concentrations) with the α-amylase solution. Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Add the starch solution to the mixture to start the enzymatic reaction and incubate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding DNSA reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the test compound. The IC50 value can be determined from the dose-response curve.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships and mechanisms of action of benzothiazole derivatives will be instrumental in designing and developing next-generation drugs with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, epilepsy, inflammation, and diabetes. Further exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. seejph.com [seejph.com]

- 26. researchgate.net [researchgate.net]

reaction mechanism of 4-Bromo-2-mercaptobenzothiazole formation

An in-depth technical guide on the formation of 4-Bromo-2-mercaptobenzothiazole, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a significant scaffold in medicinal chemistry and industrial applications. The incorporation of a bromine atom onto the benzothiazole core can modulate the molecule's lipophilicity, metabolic stability, and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document provides a detailed examination of the reaction mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data for related compounds.

Core Reaction Mechanism

The formation of this compound can be effectively achieved through a base-promoted tandem reaction involving an appropriately substituted o-haloaniline and carbon disulfide. A highly plausible and documented route starts from 2,6-dibromoaniline.[1] The mechanism, facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), involves a sequence of nucleophilic addition and intramolecular nucleophilic aromatic substitution (SNAr).[2]

The key steps are outlined as follows:

-

Deprotonation & Dithiocarbamate Formation : The base (DBU) abstracts a proton from the amine group of 2,6-dibromoaniline. The resulting anilide anion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate.

-

Intramolecular SNAr Cyclization : The dithiocarbamate intermediate undergoes an intramolecular SNAr reaction. One of the sulfur atoms attacks the carbon atom bearing a bromine substituent at the ortho position. This cyclization displaces the bromide ion and leads to the formation of the five-membered thiazole ring fused to the benzene ring.

-

Tautomerization : The resulting molecule exists in tautomeric equilibrium between the thiol form and the more stable thione form. The product is predominantly the thione, correctly named 4-Bromo-1,3-benzothiazole-2(3H)-thione, though it is commonly referred to by its mercapto tautomer name.

The overall reaction transforms 2,6-dibromoaniline into the target benzothiazole structure, with one bromine atom being displaced and the other remaining at what becomes the 4-position of the final product.

Caption: Reaction mechanism pathway from reactants to the final product.

Experimental Protocols

The following section details a laboratory-scale protocol for the synthesis of this compound from 2,6-dibromoaniline.[1]

Materials and Reagents:

-

2,6-Dibromoaniline

-

Carbon Disulfide (CS₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dibromoaniline (1.0 equivalent) in toluene. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents : To the solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) followed by carbon disulfide (2.0 equivalents).

-

Heating : Heat the reaction mixture to 150°C and maintain this temperature for 16 hours with continuous stirring.

-

Monitoring : The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup :

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 4-bromo-2-mercapto-1,3-benzothiazole.

Caption: Step-by-step workflow of the synthesis and purification process.

Quantitative Data Analysis

| Compound Name | Starting Materials | Reagents | Yield (%) | Reference |

| 4-Bromo-2-mercapto-6-methyl-benzothiazole | 2,4-Dibromo-6-methyl-benzothiazole | Sodium hydrogensulfide, Methanol | 84% | PrepChem.com[1] |

| 6-Bromo-2-(4-nitrophenyl)-benzothiazole | 2-Amino-5-bromothiophenol, 4-Nitrobenzoyl chloride | Pyridine | 85-95% | BenchChem[3] |

| 2-Mercaptobenzothiazole (MBT) | Aniline, Carbon Disulfide, Sulfur | None (High T & P) | 87.5% | MDPI[4] |

Note: The data presented is for analogous compounds and should be used for comparative purposes only. Spectroscopic characterization using ¹H NMR, ¹³C NMR, and mass spectrometry would be required to confirm the structure and purity of the synthesized this compound.

References

Electrophilic Substitution on the Benzothiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic structure and reactivity are central to its utility in the synthesis of a diverse array of biologically active compounds. Electrophilic aromatic substitution (EAS) on the benzene ring of the benzothiazole system is a fundamental class of reactions for its functionalization. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic substitution of the benzothiazole ring, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Reactivity and Regioselectivity

The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The thiazole moiety is electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The directing effect of the thiazole ring is a crucial factor in determining the position of substitution. Electrophilic substitution on the unsubstituted benzothiazole ring predominantly occurs at the 4-, 5-, 6-, and 7-positions of the benzene ring. The precise isomer distribution is dependent on the nature of the electrophile and the reaction conditions.

Key Electrophilic Substitution Reactions

Nitration

Nitration of the benzothiazole ring is a well-established method for introducing a nitro group, a versatile functional group that can be further transformed into other functionalities.

Experimental Protocol: Nitration of 2-Aminobenzothiazole

This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole.

-

Materials: 2-aminobenzothiazole, sulfuric acid (98%), nitric acid (70%).

-

Procedure:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 5°C using an ice bath.

-

Slowly add 19 ml of concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.

-

Stir the reaction mixture for 4-5 hours at room temperature.

-

Pour the reaction mixture onto crushed ice with continuous stirring.

-

Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-6-nitrobenzothiazole.

-

Quantitative Data for Nitration

| Substrate | Reagents | Product(s) | Yield (%) | Isomer Distribution | Reference |

| Benzothiazole | HNO₃, H₂SO₄ | 4-Nitrobenzothiazole, 5-Nitrobenzothiazole, 6-Nitrobenzothiazole, 7-Nitrobenzothiazole | - | 4- (15%), 5- (15%), 6- (35%), 7- (35%) | [Ward and Poesche, 1961] |

| 2-Phenylbenzothiazole | Cu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE | 2-(3-Nitrophenyl)benzothiazole | 85 | meta-selective on the phenyl ring | [1] |

| 2-(4-Methylphenyl)benzothiazole | Cu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE | 2-(4-Methyl-3-nitrophenyl)benzothiazole | 82 | meta to the benzothiazole on the phenyl ring | [1] |

| 2-(4-Methoxyphenyl)benzothiazole | Cu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE | 2-(4-Methoxy-3-nitrophenyl)benzothiazole | 78 | meta to the benzothiazole on the phenyl ring | [1] |

| 2-(4-Chlorophenyl)benzothiazole | Cu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE | 2-(4-Chloro-3-nitrophenyl)benzothiazole | 88 | meta to the benzothiazole on the phenyl ring | [1] |

Reaction Mechanism: Nitration

The nitration of benzothiazole follows the general mechanism of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile.

Halogenation

Halogenation of the benzothiazole ring introduces halogen atoms, which are useful handles for further synthetic transformations such as cross-coupling reactions.

Experimental Protocol: Bromination of Benzothiazole to 2,6-Dibromobenzothiazole

This protocol describes a method for the dibromination of benzothiazole.

-

Materials: Benzothiazole, N-bromosuccinimide (NBS), titanium dioxide, chloroform, isopropanol.

-

Procedure:

-

Dissolve benzothiazole (0.1 mol) in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

Heat the solution to reflux (approximately 50-55°C) with stirring.

-

Add N-bromosuccinimide (0.22 mol) and titanium dioxide (0.008 mol) to the flask.

-

Continue the reaction at reflux for 13-15 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a pale yellow solid.

-

Recrystallize the solid from isopropanol to yield white crystals of 2,6-dibromobenzothiazole.

-

Experimental Protocol: Chlorination of 4-Chloroaniline to 2-Amino-6-chlorobenzothiazole

This protocol describes the synthesis of a chlorinated benzothiazole derivative.[2]

-

Materials: 4-Chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

-

Add potassium thiocyanate (2.0 eq) and stir the mixture.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction for several hours, then pour into hot water.

-

Filter the precipitated hydrochloride salt and neutralize with a suitable base to obtain 2-amino-6-chlorobenzothiazole.[2]

-

Quantitative Data for Halogenation

| Substrate | Reagents | Product(s) | Yield (%) | Reference |

| Benzothiazole | N-Bromosuccinimide, TiO₂, Chloroform | 2,6-Dibromobenzothiazole | 74.4 - 76.9 | [Chinese Patent CN105198834A] |

| 4-Chloroaniline | KSCN, Br₂, Acetic Acid | 2-Amino-6-chlorobenzothiazole | Good | [2] |

Reaction Mechanism: Halogenation

The halogenation of benzothiazole proceeds via the attack of a halogen electrophile (e.g., Br⁺ from NBS) on the electron-rich benzene ring.

Sulfonation

Sulfonation of benzothiazole introduces a sulfonic acid group, which can enhance water solubility and serve as a precursor for sulfonamides and other derivatives. Direct sulfonation of the benzene ring of unsubstituted benzothiazole is less commonly reported in detail compared to nitration and halogenation. However, methods for the synthesis of sulfonated benzothiazole derivatives are well-established.

Experimental Protocol: Synthesis of Sodium Benzo[d]thiazole-2-sulfinate

This protocol describes the synthesis of a sulfinate salt, a precursor to sulfonamides.

-

Materials: 2-Mercaptobenzothiazole, oxidizing agent (e.g., iodine or hydrogen peroxide), N-bromosuccinimide (NBS), sodium hydroxide, ethanol, tetrahydrofuran (THF).

-

Procedure:

-

Synthesis of Benzothiazole Disulfide: To a solution of 2-mercaptobenzothiazole in ethanol, add an oxidizing agent dropwise at room temperature and stir until the starting material is consumed. Collect the precipitate by filtration.

-

Formation of Methyl Benzo[d]thiazole-2-sulfinate: Suspend the benzothiazole disulfide in a suitable solvent. Cool the mixture in an ice bath and add NBS portion-wise.

-

Hydrolysis to Sodium Benzo[d]thiazole-2-sulfinate: Dissolve the intermediate in a mixture of THF and water. Add sodium hydroxide and stir at room temperature. After completion, the aqueous solution of the product can be used directly, or the solid can be isolated.

-

Workflow for Sulfonamide Synthesis

Friedel-Crafts Reactions

Friedel-Crafts reactions on the benzothiazole ring are challenging due to the deactivating nature of the thiazole moiety. The Lewis acid catalyst required for these reactions can also coordinate with the nitrogen and sulfur atoms of the thiazole ring, further reducing its reactivity.

Friedel-Crafts Acylation

While challenging, Friedel-Crafts acylation has been successfully performed on benzothiazole derivatives, particularly benzothiazolones.

Experimental Protocol: Benzoylation of 2(3H)-Benzothiazolone

This protocol describes the acylation at the 6-position of 2(3H)-benzothiazolone.

-

Materials: 2(3H)-Benzothiazolone, benzoyl chloride, aluminum chloride supported on silica gel (SiO₂-AlCl₃).

-

Procedure:

-

Combine 2(3H)-benzothiazolone (2 equivalents) and benzoyl chloride (3 equivalents) with SiO₂-AlCl₃ (0.03 mol) as the catalyst under solvent-free conditions.

-